molecular formula C6H9ClN2O2 B1469540 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride CAS No. 1357353-48-0

2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

Cat. No. B1469540
M. Wt: 176.6 g/mol
InChI Key: RPSOFEHSLGVHTF-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1357353-48-0 . It has a molecular weight of 176.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is C6H9ClN2O2 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 176.6 . The InChI Code is 1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .

2. Agrochemistry

Pyrazoles are also used in agrochemistry . For example, pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .

3. Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . They can coordinate to metal ions through the nitrogen atoms, forming complexes with various geometries .

4. Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science .

5. Herbicide Synthesis

Pyrazole-containing compounds have been used in the synthesis of herbicides . For example, quinclorac, a potent herbicide, has been synthesized using pyrazole-containing compounds .

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-2-5(7-8)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOFEHSLGVHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride

CAS RN

1357353-48-0
Record name 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Nosik, SV Ryabukhin, MO Pashko… - Journal of Fluorine …, 2019 - Elsevier
An approach to 1-hetaryl-2,2-difluorocyclopropane building blocks compatible with the current criteria of lead-oriented synthesis was developed and implemented for the case of 3-, 4- …
Number of citations: 23 www.sciencedirect.com

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